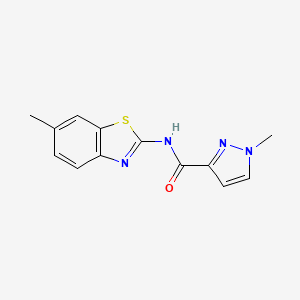![molecular formula C23H22N2O7 B14929044 (2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14929044.png)
(2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a tetrahydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Tetrahydropyrrole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of Methoxybenzyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using methoxybenzyl chloride and methoxyphenyl bromide as reagents.
Formation of the Butenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID shares structural similarities with other compounds containing methoxybenzyl and methoxyphenyl groups.
Tetrahydropyrrole Derivatives: Compounds with similar tetrahydropyrrole rings but different substituents.
Uniqueness
The uniqueness of (E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H22N2O7 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
(E)-4-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-[(4-methoxyphenyl)methyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C23H22N2O7/c1-31-17-7-3-15(4-8-17)14-24(20(26)11-12-22(28)29)19-13-21(27)25(23(19)30)16-5-9-18(32-2)10-6-16/h3-12,19H,13-14H2,1-2H3,(H,28,29)/b12-11+ |
InChI-Schlüssel |
QUBQCBFHFRMCTD-VAWYXSNFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14928969.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928972.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B14928978.png)
![N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928982.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methylbenzenesulfonamide](/img/structure/B14928987.png)
![N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14929004.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14929025.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14929026.png)
![ethyl 3-{[4-(diethylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14929031.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929036.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14929047.png)
![methyl 7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B14929049.png)
![2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929056.png)

